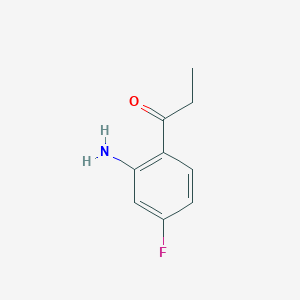

1-(2-Amino-4-fluorophenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

1-(2-amino-4-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10FNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 |

InChI Key |

IHNIBESHDZOKTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Oximation and Reduction of this compound Precursors

One robust method involves the formation of an oxime intermediate from the ketone, followed by catalytic reduction to the amino ketone.

Step 1: Oximation

The ketone this compound is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is typically carried out in a biphasic system with an organic solvent like diethyl ether, di-n-butyl ether, or tetrahydrofuran, and an aqueous phase containing the base and hydroxylamine salt.

- Reaction conditions:

- Temperature: 0°C to 30°C (preferably 5°C to 25°C)

- Solvents: Diethyl ether, di-n-butyl ether, methyl-t-butyl ether, or tetrahydrofuran

- Base: Sodium hydroxide, sodium carbonate, or sodium hydrogen carbonate

- Molar ratio: Hydroxylamine salt to base adjusted for complete neutralization of acidic counterparts

- Reaction conditions:

Step 2: Reduction

The oxime intermediate is then subjected to catalytic hydrogenation or metal-based reduction to yield the amino ketone.

- Catalysts and reducing agents:

- Nickel-aluminum alloy catalyst (Raney nickel type)

- Palladium on carbon (Pd/C)

- Metal amalgams or dissolving metals (e.g., zinc in acid)

- Conditions:

- Hydrogen pressure: Typically atmospheric to moderate pressure

- Temperature: Ambient to 70°C

- Solvent: Alcohols (methanol, ethanol), or ethereal solvents

- Catalysts and reducing agents:

-

The amino ketone is extracted using organic solvents such as toluene, benzene, or 1,2-dichloroethane, dried over anhydrous sodium sulfate, and isolated by evaporation under reduced pressure.

Alpha-Halogenation Followed by Amination and Catalytic Hydrogenation

Another route involves alpha-halogenation of the propiophenone derivative followed by nucleophilic substitution with ammonia or amines, and subsequent catalytic hydrogenation.

Step 1: Alpha-Halogenation

The ketone is treated with a halogenating agent (e.g., bromine or chlorine) under controlled conditions to introduce a halogen atom at the alpha position relative to the carbonyl.

Step 2: Amination

The alpha-halogenated ketone undergoes nucleophilic substitution with ammonia or primary/secondary amines to replace the halogen with an amino group.

Step 3: Catalytic Hydrogenation

The resulting intermediate is hydrogenated in the presence of a catalyst such as palladium on carbon to reduce any unsaturated bonds or intermediates to the desired amino ketone.

-

- Temperature: 25°C to 70°C

- Pressure: Atmospheric to elevated hydrogen pressure (up to several atmospheres)

- Solvent: Alcohols or ethereal solvents

Reduction of Nitro Precursors

Though less direct for this specific compound, an alternative is the reduction of a nitro-substituted phenylpropanone derivative.

Step 1: Synthesis of 1-(2-nitro-4-fluorophenyl)propan-1-one

This intermediate can be prepared by nitration of the corresponding fluorophenylpropanone.

Step 2: Catalytic Hydrogenation

The nitro group is reduced to the amino group using hydrogen gas and a palladium or platinum catalyst under controlled pressure and temperature.

-

- Solvent: Ethanol, methanol, or ethereal solvents

- Temperature: Room temperature to 50°C

- Hydrogen pressure: 1–5 atm

Reaction Parameters and Optimization

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Temperature | 0°C to 70°C | Lower temperatures favor selectivity in oximation |

| Solvents | Diethyl ether, di-n-butyl ether, THF, alcohols | Biphasic systems improve oxime formation and extraction |

| Base | Sodium hydroxide, sodium carbonate | Neutralizes acidic hydroxylamine salts |

| Catalyst | Nickel-aluminum alloy, Pd/C | Choice affects stereoselectivity and reaction rate |

| Hydrogen pressure | Atmospheric to 5 atm | Higher pressure improves reduction efficiency |

| Reaction time | Several hours to overnight | Dependent on substrate and catalyst loading |

Purification and Analytical Characterization

- Extraction: Organic solvents such as toluene, benzene, or 1,2-dichloroethane are used to extract the amino ketone from aqueous phases.

- Drying: Anhydrous sodium sulfate is employed to remove residual water.

- Isolation: Solvent removal under reduced pressure yields the crude product.

- Chromatography: Reverse-phase HPLC with C-18 columns and UV detection at 210 nm is used for purity assessment and enantiomeric separation.

- Resolution: Diastereomeric salt formation or chiral chromatography can be applied for stereochemical purity.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Agents | Solvents | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Oximation + Reduction | Ketone → Oxime → Amino ketone | Hydroxylamine salt, Ni-Al catalyst | Diethyl ether, THF, alcohols | 0–30 | Mild conditions, good selectivity |

| Alpha-Halogenation + Amination + Reduction | Halogenation → Amination → Hydrogenation | Halogen, NH3, Pd/C | Alcohols, ethers | 25–70 | Multi-step, versatile for substitutions |

| Nitro Reduction | Nitro ketone → Amino ketone | Pd/C, H2 | Ethanol, methanol | 25–50 | Requires nitro precursor synthesis |

Research Findings and Considerations

- The oximation-reduction route is preferred for its operational simplicity and ability to produce optically active amino ketones when combined with chiral catalysts or auxiliaries.

- Alpha-halogenation followed by amination allows introduction of various amine substituents, enabling structural diversity.

- Catalytic hydrogenation conditions must be optimized to avoid over-reduction or side reactions.

- The choice of solvent impacts reaction kinetics and product isolation efficiency.

- Stereochemical control can be achieved via chiral catalysts or resolution of racemic mixtures.

- Analytical methods such as HPLC and NMR are essential for monitoring reaction progress and verifying purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-4-fluorophenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluorophenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-(2-Amino-4-fluorophenyl)propan-1-one and related compounds:

Key Findings from Comparisons

Electronic Effects: The amino group in the target compound enhances nucleophilicity at the aromatic ring, whereas dimethylamino groups (e.g., ) increase steric bulk and alter basicity. Fluorine substituents (common in ) improve metabolic stability and modulate lipophilicity, critical for drug bioavailability.

Functional Group Impact :

- α,β-Unsaturated ketones (e.g., ) exhibit enhanced reactivity in Michael additions or cyclization reactions compared to saturated ketones like the target compound.

- Hydrochloride salts () improve aqueous solubility, advantageous for pharmaceutical formulations.

Pharmacological Relevance: The target compound’s 2-amino-4-fluoro substitution pattern distinguishes it from stimulants like 4-MMC (), which feature alkylamino and methyl groups. This difference likely reduces psychoactivity but may enhance utility in antibiotic or anticancer agent synthesis. Enone-containing analogs () are more suited for conjugation-based drug design, such as kinase inhibitors.

Synthetic Utility: Compounds like 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one () demonstrate the versatility of propanone derivatives in generating diverse scaffolds via substituent variation.

Biological Activity

1-(2-Amino-4-fluorophenyl)propan-1-one is an organic compound notable for its potential applications in medicinal chemistry. It features a propanone backbone with an amino group and a fluorophenyl moiety, specifically at the 2-position of the amino group. This unique structure allows it to interact with various biological targets, making it a valuable compound in drug design and synthesis.

The molecular formula of this compound is C10H12FNO, and it has a molecular weight of approximately 181.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may improve its ability to cross biological membranes, thus potentially increasing its efficacy as a therapeutic agent.

Research indicates that this compound may interact with various enzymes and receptors involved in metabolic pathways. Its interactions are often assessed through binding affinity studies and pharmacological profiling, which help elucidate its potential therapeutic effects. The compound has been explored as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases .

Pharmacological Profiles

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent. Notably, compounds with similar structural features have demonstrated significant pharmacological activities, suggesting that this compound may exhibit comparable effects.

Synthesis and Application

This compound serves as a versatile building block in organic synthesis. It has been utilized in the development of various bioactive compounds, particularly those aimed at treating conditions related to the central nervous system. The following table summarizes some relevant compounds synthesized using this intermediate:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)propan-1-one | 456-03-1 | Lacks amino group; used in similar applications. |

| 1-(3-Fluorophenyl)propan-1-one | 455-67-4 | Similar structure; different fluorine position. |

| (4-Fluorophenyl)(p-tolyl)methanone | 530-46-1 | Contains additional aromatic ring; unique reactivity. |

| 2-Amino-1-(4-fluorophenyl)propan-1-one | 80096-51-1 | Contains an additional amino group; varies in activity. |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds similar to this compound. For instance, the inclusion of fluorine in certain positions has been shown to enhance the potency of compounds against specific biological targets .

Additionally, research into the pharmacokinetics of analogous compounds suggests that modifications to the amino and fluorine substituents can significantly influence their biological activity, absorption rates, and overall therapeutic effectiveness .

Q & A

Q. What are the primary synthetic routes for 1-(2-Amino-4-fluorophenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-amino-4-fluorobenzene derivatives and propanoyl chloride. However, the amino group requires protection (e.g., acetylation) to prevent side reactions. Alternative routes include condensation of 2-amino-4-fluorophenol with propanone under acidic catalysis (50–70°C, 4–6 hours) . Optimization of solvent (e.g., dichloromethane vs. acetic acid), temperature, and catalyst (AlCl₃ vs. H₂SO₄) significantly impacts yield and purity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4, amino at C2) and ketone functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₉H₁₀FNO).

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV visualization .

Q. What are the basic safety protocols for handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of aromatic amines and fluorinated compounds. Store at room temperature in airtight, light-resistant containers. Spill management requires neutralization with 5% acetic acid and absorption with vermiculite .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018) determines precise bond angles/lengths, especially for the fluorophenyl and ketone groups. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine overlapping domains . High-resolution data (d-spacing < 0.8 Å) improves accuracy for hydrogen bonding networks involving the amino group .

Q. What strategies optimize biological activity studies targeting enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Prioritize the amino group for hydrogen bonding and fluorine for hydrophobic interactions .

- Kinetic Assays : Measure IC₅₀ values via spectrophotometric assays (e.g., NADPH depletion for oxidoreductases). Compare with structurally similar analogs (e.g., 1-(2,3-dichlorophenyl)propan-1-one) to establish SAR .

Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring?

- Methodological Answer : Computational studies (DFT, Gaussian 09) reveal that electron-withdrawing groups (e.g., -F) deactivate the ring, slowing electrophilic substitution. Conversely, the amino group (electron-donating) activates para positions but requires protection during acylation. Substituent effects are quantified via Hammett σ constants .

Q. What methodologies address contradictions in synthetic yield vs. purity data?

- Methodological Answer : Design a fractional factorial experiment (DoE) varying temperature, catalyst loading, and solvent polarity. Analyze via HPLC (C18 column, acetonitrile/water gradient) to correlate conditions with purity. For low-yield/high-purity outcomes, prioritize recrystallization over column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.